3-Methyl-4-nitrobenzoic acid
Overview
Description
3-Methyl-4-nitrobenzoic acid is an aromatic compound with the molecular formula C8H7NO4. It is characterized by a methyl group and a nitro group attached to a benzoic acid core. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-4-nitrobenzoic acid can be synthesized through the selective oxidation of 2,4-dimethyl nitrobenzene. The process involves introducing oxygen under stirring and illumination in an acetonitrile solvent in the presence of a catalyst. The reaction is carried out at 30°C for 5 hours. After the reaction, the mixture is filtered, and the solvent is recovered by rotary evaporation. The filtrate is then acidified to a pH of about 3.8 to obtain this compound .
Industrial Production Methods: Another method involves the continuous oxidation of 1,3-dimethyl-4-nitrobenzene using nitric acid. The reaction solutions are mixed in a pipelining reactor, and the resulting mixture is filtered and treated to obtain the final product. This method is noted for its mild reaction conditions and efficient continuous production .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the carboxyl group.
Common Reagents and Conditions:
Oxidation: Molecular oxygen catalyzed by cobalt acetate in acetic acid.
Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride.
Substitution: Nitration using nitric acid and sulfuric acid mixtures.
Major Products:
Oxidation: Various carboxylic acid derivatives.
Reduction: 3-Methyl-4-aminobenzoic acid.
Substitution: Nitro-substituted aromatic compounds
Scientific Research Applications
3-Methyl-4-nitrobenzoic acid is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis to produce complex molecules.
Biology: As an intermediate in the synthesis of biologically active compounds.
Medicine: In the production of pharmaceuticals, particularly as an intermediate in the synthesis of antihypertensive drugs like telmisartan.
Industry: Used in the manufacture of fine chemicals and as a precursor for various industrial products
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitrobenzoic acid primarily involves its role as an intermediate in chemical reactions. The nitro group is electron-withdrawing, which influences the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution reactions. The carboxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
3-Nitrobenzoic acid: Similar structure but lacks the methyl group.
4-Nitrobenzoic acid: Nitro group in the para position relative to the carboxyl group.
2-Methyl-4-nitrobenzoic acid: Methyl group in the ortho position relative to the carboxyl group.
Uniqueness: 3-Methyl-4-nitrobenzoic acid is unique due to the specific positioning of the methyl and nitro groups, which affects its chemical reactivity and applications. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the aromatic ring provides a unique balance of reactivity that can be exploited in various synthetic applications .
Properties
IUPAC Name |
3-methyl-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTTUTIFWDAMIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Record name | 3-METHYL-4-NITROBENZOIC ACID | |
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DSSTOX Substance ID |
DTXSID1025641 | |
Record name | 3-Methyl-4-nitrobenzoic acid | |
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Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-methyl-4-nitrobenzoic acid appears as needles or off white powder. (NTP, 1992) | |
Record name | 3-METHYL-4-NITROBENZOIC ACID | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 3-METHYL-4-NITROBENZOIC ACID | |
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CAS No. |
3113-71-1 | |
Record name | 3-METHYL-4-NITROBENZOIC ACID | |
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Record name | 3-Methyl-4-nitrobenzoic acid | |
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Record name | 3-Methyl-4-nitrobenzoic acid | |
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Record name | 3-Methyl-4-nitrobenzoic acid | |
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Record name | Benzoic acid, 3-methyl-4-nitro- | |
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Record name | 3-Methyl-4-nitrobenzoic acid | |
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Record name | 4-nitro-m-toluic acid | |
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Record name | 3-METHYL-4-NITROBENZOIC ACID | |
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Melting Point |
421 to 424 °F (NTP, 1992) | |
Record name | 3-METHYL-4-NITROBENZOIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/20680 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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